ABCB1 (P-gp) Inhibition at the Blood-Brain Barrier: Elacridar Achieves Complete Blockade at 3.3-Fold Lower Plasma Concentration than Tariquidar
Elacridar achieves complete inhibition of ABCB1 at the murine blood-brain barrier at a plasma concentration of 1,200 nM, whereas tariquidar requires at least 4,000 nM [1]. This represents a 3.3-fold difference in potency for achieving full ABCB1 blockade at the BBB, determined in wild-type mice receiving a 3 h i.p. infusion of inhibitor together with a cocktail of 8 typical ABCB1/ABCG2 substrate drugs, with Abcb1a/b;Abcg2 knockout mice serving as the reference for complete inhibition. Plasma and brain drug concentrations were quantified by LC-MS/MS [1]. The lower effective plasma concentration required for elacridar translates directly to feasibility of achieving effective BBB inhibition at lower, more tolerable doses.
| Evidence Dimension | ABCB1 inhibitory potency at the BBB (plasma concentration required for complete P-gp blockade) |
|---|---|
| Target Compound Data | 1,200 nM (elacridar plasma level) |
| Comparator Or Baseline | 4,000 nM (tariquidar plasma level) |
| Quantified Difference | 3.3-fold lower plasma concentration required for elacridar to achieve complete ABCB1 inhibition |
| Conditions | Mouse BBB; 3 h i.p. infusion; cocktail of 8 substrate drugs quantified by LC-MS/MS; Abcb1a/b;Abcg2 KO mice as reference for complete inhibition (Lentzas et al., 2024) |
Why This Matters
Investigators designing CNS delivery studies for P-gp substrate drugs can achieve complete BBB P-gp blockade with lower elacridar doses, reducing cost, formulation burden, and potential systemic toxicity relative to tariquidar.
- [1] Lentzas A, de Gooijer MC, Zuidema S, Meurs A, Çitirikkaya CH, Venekamp N, Beijnen JH, van Tellingen O. ATP-binding cassette transporter inhibitor potency and substrate drug affinity are critical determinants of successful drug delivery enhancement to the brain. Fluids Barriers CNS. 2024;21(1):62. doi:10.1186/s12987-024-00562-4. View Source
